3-Oxoadipic acid

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

3-Oxoadipic acid, also known as 3-keto-adipate or beta-oxoadipate, is a medium-chain keto acid with the chemical formula and a molecular weight of approximately 160.12 g/mol. It belongs to the class of organic compounds known as keto acids, which are characterized by a carbon chain containing a ketone group. This compound is a primary metabolite found in various organisms, including bacteria and humans, and plays a critical role in metabolic pathways related to fatty acid degradation and energy production .

Additionally, 3-oxoadipic acid can undergo further transformations to yield adipic acid, an important industrial compound used primarily in the production of nylon .

As a primary metabolite, 3-oxoadipic acid is essential for various biological functions. It has been detected in food sources such as domestic pigs and chickens, indicating its potential role as a biomarker for dietary intake . Furthermore, its presence in metabolic pathways suggests that it may influence cellular energy metabolism and growth processes across different species.

The synthesis of 3-oxoadipic acid can be achieved through several methods:

- Microbial Fermentation: Engineered strains of Escherichia coli and Corynebacterium glutamicum have been utilized to produce 3-oxoadipic acid via metabolic engineering techniques that enhance the reverse beta-oxidation pathway.

- Chemical Synthesis: Laboratory methods may involve the condensation of acetyl-CoA with succinyl-CoA, followed by specific enzymatic reactions to yield the desired compound .

3-Oxoadipic acid has potential applications in various fields:

- Biomarker Development: Its detection in food sources could facilitate studies on dietary habits and nutritional research.

- Bio-based Production: As a precursor in the biosynthesis of adipic acid, it holds promise for sustainable production methods in the chemical industry.

- Metabolic Engineering: It serves as an important intermediate in engineered microbial systems aimed at producing value-added chemicals from renewable resources .

Research indicates that 3-oxoadipic acid interacts with various enzymes involved in metabolic pathways. For instance, its conversion to other metabolites like adipic acid involves specific enzymatic steps that can be influenced by genetic modifications in microbial strains. Studies have also shown that overexpression of certain genes can enhance its production while preventing degradation pathways that may reduce yield .

Several compounds share structural similarities with 3-oxoadipic acid, including:

| Compound Name | Chemical Formula | Key Features |

|---|---|---|

| Adipic Acid | C6H10O4 | A dicarboxylic acid used primarily in nylon production. |

| 3-Hydroxyadipic Acid | C6H10O5 | An alcohol derivative with potential applications in bioplastics. |

| Succinic Acid | C4H6O4 | A four-carbon dicarboxylic acid involved in various metabolic processes. |

Uniqueness of 3-Oxoadipic Acid:

- Unlike adipic acid, which is fully saturated, 3-oxoadipic acid contains a keto group that allows it to participate in different bio

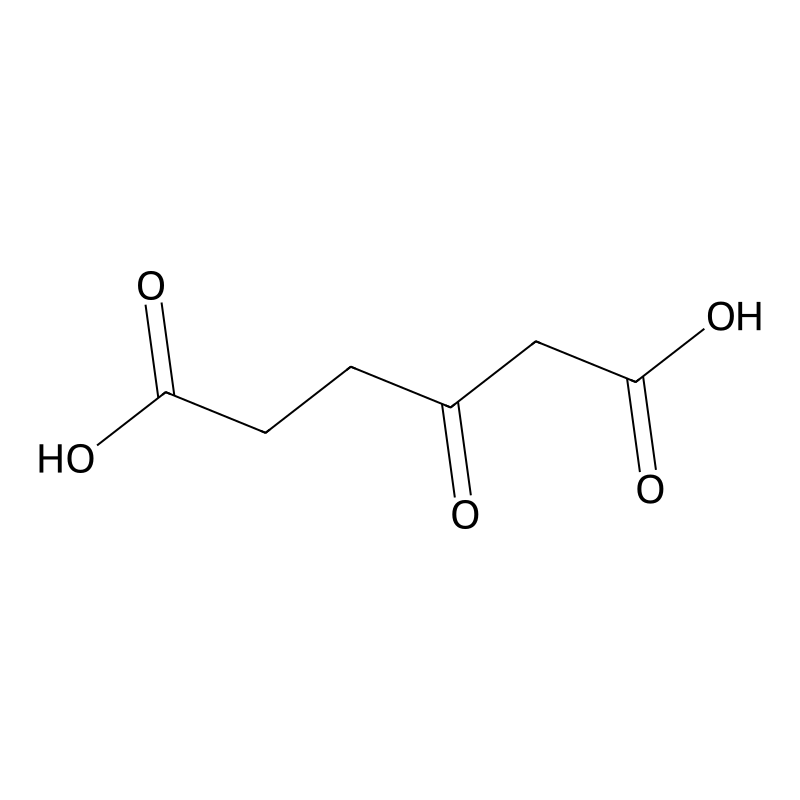

3-Oxoadipic acid (IUPAC name: 3-oxohexanedioic acid) is a medium-chain keto acid with the molecular formula C₆H₈O₅ and a molar mass of 160.12 g/mol. Its structure features two carboxylic acid groups at the terminal positions and a ketone group at the third carbon (Figure 1). The compound is also known by several synonyms, including:

The CAS registry number for 3-oxoadipic acid is 689-31-6, while its anionic form (3-oxoadipate) is registered under CID 5459800. Notably, this compound should not be confused with 2-oxoadipic acid (α-ketoadipic acid), a structural isomer involved in lysine metabolism.

Table 1: Key identifiers of 3-oxoadipic acid

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₈O₅ | |

| SMILES | OC(=O)CCC(=O)CC(O)=O | |

| InChI Key | RTGHRDFWYQHVFW-UHFFFAOYSA-N | |

| Melting point | 123–125°C |

Historical Context and Discovery

The discovery of 3-oxoadipic acid is intertwined with studies on microbial aromatic compound degradation. In 1951, Kilby observed its accumulation in Moraxella cultures metabolizing phenol, suggesting its role as a metabolic intermediate. Subsequent work by Stanier and colleagues in the 1970s elucidated its central position in the β-ketoadipate pathway, a conserved route for catabolizing lignin-derived aromatics in soil bacteria like Pseudomonas putida.

In humans, 3-oxoadipic acid was first identified as a metabolite in the 1980s. Increased urinary excretion was noted following sebacic acid ingestion, implicating β-oxidation in dicarboxylic acid metabolism. Its association with inborn errors of metabolism, such as 2-oxoadipic aciduria, further solidified its biomedical relevance.

Significance in Biochemical Research

3-Oxoadipic acid serves dual roles in biochemistry:

- Microbial biodegradation: As the convergence point of the protocatechuate and catechol branches in the β-ketoadipate pathway, it enables soil bacteria to degrade phenolic pollutants and lignin monomers. The pathway’s enzymes (e.g., 3-oxoadipate CoA-transferase) have become models for studying catalytic mechanisms and evolution.

- Human metabolism: It is a minor byproduct of mitochondrial β-oxidation, with elevated levels serving as a biomarker for metabolic disorders like Kearns-Sayre syndrome. Recent studies also explore its potential role in modulating oxidative stress.

Figure 1: Structural comparison of adipic acid derivatives

Adipic acid: HOOC-(CH₂)₄-COOH 3-Oxoadipic acid: HOOC-CH₂-C(=O)-CH₂-COOH 2-Oxoadipic acid: HOOC-C(=O)-(CH₂)₃-COOH Molecular Structure and Physicochemical Properties

Structural Characteristics

The molecule adopts a planar conformation due to conjugation between the ketone and carboxylic groups. X-ray crystallography reveals a diketone-hydrate form in solid state, stabilized by intramolecular hydrogen bonds. The pKa values are 3.47 (first carboxyl) and 4.24 (second carboxyl), facilitating deprotonation under physiological conditions.

Synthesis and Biosynthetic Pathways

Microbial Synthesis:

In the β-ketoadipate pathway:

- Protocatechuate branch:

Protocatechuate → 3-carboxy-cis,cis-muconate → 4-carboxymuconolactone → β-ketoadipate enol-lactone → 3-oxoadipate. - Catechol branch:

Catechol → cis,cis-muconate → muconolactone → β-ketoadipate enol-lactone → 3-oxoadipate.

Human Biosynthesis:

3-Oxoadipic acid forms via β-oxidation of dicarboxylic acids (e.g., sebacic acid) in hepatic mitochondria. The process involves:

Sebacic acid → 3-Hydroxysebacoyl-CoA → 3-Ketosebacoyl-CoA → **3-Oxoadipic acid** + Acetyl-CoA Table 2: Key enzymes in 3-oxoadipic acid metabolism

| Enzyme | Function | Organism |

|---|---|---|

| 3-Oxoadipate CoA-transferase | Converts 3-oxoadipate to acetyl-CoA | Pseudomonas spp. |

| Glutaryl-CoA dehydrogenase | Oxidizes 3-oxoadipate derivatives | Humans |

Analytical Methods and Detection

Chromatographic Techniques

- GC-MS: Derivatization with BSTFA enhances volatility. Characteristic ions at m/z 160 (M⁺), 117 (C₄H₅O₃⁺).

- HPLC: Reverse-phase C18 columns with UV detection at 210 nm (carboxyl group absorption).

Spectroscopic Methods

- ¹H NMR (D₂O, 400 MHz): δ 2.55 (t, 2H, CH₂CO), 2.72 (t, 2H, CH₂COOH), 3.15 (q, 2H, COCH₂).

- IR: Strong bands at 1710 cm⁻¹ (C=O stretch), 2500–3300 cm⁻¹ (carboxylic O-H).

Applications in Research and Industry

Environmental Biotechnology

3-Oxoadipate pathway engineering enhances bacterial degradation of:

- Chlorinated aromatics: Modified Rhodococcus strains degrade 2,4-D via protocatechuate intermediates.

- Lignin valorization: Acinetobacter spp. convert lignin monomers into 3-oxoadipate for bio-based plastics.

Biomedical Research

Molecular Formula and Mass

3-Oxoadipic acid possesses the molecular formula C6H8O5, establishing it as a six-carbon dicarboxylic acid with an integrated ketone functionality [1] [4] [8]. The compound exhibits an average molecular weight of 160.1247 grams per mole, while its monoisotopic molecular weight is precisely determined to be 160.037173366 grams per mole [1] [10] [8]. These molecular parameters reflect the compound's composition of six carbon atoms, eight hydrogen atoms, and five oxygen atoms arranged in a specific three-dimensional configuration [4] [9].

The International Union of Pure and Applied Chemistry name for this compound is 3-oxohexanedioic acid, which systematically describes its structural features [1] [4] [8]. The compound is also registered under the Chemical Abstracts Service number 689-31-6, providing a unique identifier for regulatory and commercial purposes [7] [8] [12].

Table 1: Molecular Properties of 3-Oxoadipic Acid

| Property | Value | Reference Sources |

|---|---|---|

| Molecular Formula | C6H8O5 | [1] [4] [8] |

| Average Molecular Weight | 160.1247 g/mol | [1] [10] [8] |

| Monoisotopic Molecular Weight | 160.037173366 g/mol | [1] [10] [8] |

| Chemical Abstracts Service Number | 689-31-6 | [7] [8] [12] |

| International Union of Pure and Applied Chemistry Name | 3-oxohexanedioic acid | [1] [4] [8] |

Structural Characteristics

The molecular structure of 3-Oxoadipic acid is characterized by a six-carbon aliphatic chain derived from the adipic acid backbone, with a ketone group strategically positioned at the third carbon atom [4] [15]. This structural arrangement classifies the compound as a beta-ketoadipic acid, distinguishing it from its positional isomers such as 2-oxoadipic acid and 4-oxoadipic acid [7] [8].

The compound contains three distinct functional groups that define its chemical behavior: two terminal carboxylic acid groups located at positions 1 and 6, and one ketone group at position 3 [15] [4]. The carboxylic acid groups exhibit the characteristic -COOH structure, while the ketone functionality presents as a carbonyl group (C=O) within the carbon chain [15] [1].

The molecular geometry of 3-Oxoadipic acid features a non-planar, flexible aliphatic chain that allows for conformational flexibility [4] [1]. The presence of both carbonyl and carboxyl functionalities creates multiple sites for hydrogen bonding, both as hydrogen bond donors through the carboxylic acid hydroxyl groups and as hydrogen bond acceptors through the oxygen atoms of both the ketone and carboxylic acid groups [20] [19].

The compound's structural formula can be represented as HOOC-CH2-CH2-CO-CH2-COOH, clearly illustrating the positioning of functional groups along the carbon chain [4] [8]. This arrangement results in a molecule with significant polarity due to the presence of multiple electronegative oxygen atoms and polar functional groups [15] [1].

Table 2: Structural Features of 3-Oxoadipic Acid

| Structural Feature | Description | Significance |

|---|---|---|

| Carbon Chain Length | Six-carbon aliphatic chain | Provides structural backbone |

| Ketone Position | Located at carbon-3 (beta position) | Determines reactivity pattern |

| Carboxylic Acid Groups | Two terminal -COOH groups | Confers acidic properties |

| Molecular Geometry | Non-planar, flexible chain | Allows conformational changes |

| Functional Group Count | Three reactive sites total | Enables multiple reaction pathways |

Physical Properties

3-Oxoadipic acid exhibits distinctive physical properties that reflect its molecular structure and intermolecular interactions [7] [12]. The compound exists as a white to off-white crystalline solid under standard conditions, with a well-defined melting point range of 124-126 degrees Celsius [7] [5] [12]. The boiling point of the compound has been determined to be 412.2 degrees Celsius at standard atmospheric pressure of 760 millimeters of mercury [12] [7].

The density of 3-Oxoadipic acid is predicted to be 1.405 ± 0.06 grams per cubic centimeter, indicating a relatively dense solid structure [7] [12]. This density value reflects the compact packing of molecules in the solid state, influenced by extensive hydrogen bonding networks between adjacent molecules [7].

Solubility characteristics of 3-Oxoadipic acid demonstrate its amphiphilic nature, with high solubility in water due to its multiple polar functional groups [7] [11]. The compound exhibits slight solubility in organic solvents including acetonitrile, dimethyl sulfoxide, and methanol, reflecting the balance between its polar and nonpolar structural components [7] [5]. The high water solubility, estimated at approximately 1×10^6 milligrams per liter at 25 degrees Celsius, makes it readily bioavailable in aqueous biological systems [11].

The compound demonstrates a relatively low vapor pressure of 5.96×10^-8 millimeters of mercury at 25 degrees Celsius, indicating minimal volatility under standard conditions [12] [11]. The flash point has been determined to be 217.3 degrees Celsius, suggesting relative thermal stability under normal handling conditions [12].

Table 3: Physical Properties of 3-Oxoadipic Acid

| Property | Value | Units | Reference |

|---|---|---|---|

| Melting Point | 124-126 | °C | [7] [5] [12] |

| Boiling Point | 412.2 | °C at 760 mmHg | [12] [7] |

| Density | 1.405 ± 0.06 | g/cm³ | [7] [12] |

| Water Solubility | ~1×10^6 | mg/L at 25°C | [11] |

| Vapor Pressure | 5.96×10^-8 | mmHg at 25°C | [12] [11] |

| Flash Point | 217.3 | °C | [12] |

| Physical State | Solid | - | [7] [5] |

| Appearance | White to off-white crystalline | - | [3] [5] |

Chemical Reactivity

The chemical reactivity of 3-Oxoadipic acid is primarily governed by its three functional groups: two carboxylic acid moieties and one ketone group [15] [7]. The compound exhibits strong acidic properties with a predicted pKa value of 3.47 for the strongest acidic site, making it significantly more acidic than simple aliphatic carboxylic acids [19] [7]. This enhanced acidity results from the electron-withdrawing effect of the ketone group, which stabilizes the conjugate base formed upon deprotonation [19] [15].

The ketone functionality at the 3-position renders the compound susceptible to nucleophilic addition reactions, where nucleophiles can attack the electrophilic carbonyl carbon [15] [7]. Additionally, the methylene groups adjacent to the ketone become activated due to the electron-withdrawing effect of the carbonyl group, making them available for electrophilic substitution reactions [15].

The compound can undergo various redox reactions, particularly at the ketone position, where it can be reduced to form the corresponding alcohol or oxidized under specific conditions [15] [7]. The presence of multiple functional groups also enables the compound to participate in condensation reactions, cyclization processes, and other complex organic transformations [15].

In biological systems, 3-Oxoadipic acid serves as an intermediate in metabolic pathways, particularly in the degradation of lysine and tryptophan [1] [10]. The compound can undergo beta-oxidation, leading to the formation of glutaryl-coenzyme A, which subsequently enters central metabolic pathways [7] [18].

Physical Description

XLogP3

Melting Point

UNII

GHS Hazard Statements

H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Irritant

Other CAS

Use Classification

Dates

Lignin valorization through efficient microbial production of β-ketoadipate from industrial black liquor

Yuzo Suzuki, Yuichiro Otsuka, Takuma Araki, Naofumi Kamimura, Eiji Masai, Masaya Nakamura, Yoshihiro KatayamaPMID: 34320768 DOI: 10.1016/j.biortech.2021.125489

Abstract

Vanillin and vanillate are the major lignin-derived aromatic compounds produced through the alkaline oxidation of softwood lignin. Because the production of higher-value added chemicals from these compounds is essential for lignin valorization, the microbial production of β-ketoadipate, a promising raw material for the synthesis of novel nylons, from lignin was considered. Pseudomonas putida KT2440 was engineered to convert vanillin and vanillate to β-ketoadipate. By examining the culture conditions with an initial culture volume of 1 L, the engineered strain completely converted 25 g of vanillin and 25 g of vanillate and produced approximately 23 g of β-ketoadipate from each of them with a yield of 93% or higher. Furthermore, this strain showed the ability to efficiently produce β-ketoadipate from softwood lignin extracts in black liquor, a byproduct of pulp production. These results suggest that the production of β-ketoadipate from industrial black liquor is highly feasible for substantial lignin valorization.Some strains that have converged to infect Prunus spp. trees are members of distinct Pseudomonas syringae genomospecies and ecotypes as revealed by in silico genomic comparison

Simone Marcelletti, Marco ScortichiniPMID: 30229267 DOI: 10.1007/s00203-018-1573-4

Abstract

A complementary taxonomic and population genetic study was performed to delineate genetically and ecologically distinct species within the Pseudomonas syringae complex by assessing 16 strains including pathovar strains that have converged to infect Prunus spp. trees, and two outgroups. Both average nucleotide identity and genome-to-genome distance comparison methods revealed the occurrence of distinct genomospecies, namely 1, 2, 3 and 8 (sensu Gardan et al.), with the latter two being closely related. Strains classified as P. s. pv. morsprunorum clustered into two distinct genomospecies, namely 2 and 8. Both the AdaptML and hierarchical Bayesian analysis of population structure methods highlighted the presence of three ecotypes, and the taxonomically related genomospecies 3 and 8 strains were members of the same ecotype. The distribution of pathogenic and virulence-associated genetic traits among Pseudomonas strains did not reveal any distinct type III secretion system effector or phytotoxin distribution pattern that characterized single genomospecies and strains that infect Prunus spp. The complete WHOP (Woody HOst and Pseudomonas spp.) genomic region and the entire β-ketoadipate gene cluster, including the catBCA operon, were found only in the members of genomospecies 2 and in the two P. s. pv. morsprunorum strains of genomospecies 8. A reduced gene flow between the three ecotypes suggested that point mutations played a larger role during the evolution of the strains than recombination. Our data support the idea that Prunus trees can be infected by different strains of distinct Pseudomonas genomospecies/ecotypes through diverse mechanisms of host colonization and infection. Such strains may represent particular lineages that emerged from environments other than that of the infected plant upon acquiring genetic traits that gave them the ability to cause plant diseases. The complementary assessment of bacterial strains using both taxonomic approaches and methods that reveal ecologically homogeneous populations has proven useful in confirming the cohesion of bacterial clusters.Development of a Plasmid-Free Biosynthetic Pathway for Enhanced Muconic Acid Production in Pseudomonas chlororaphis HT66

Songwei Wang, Muhammad Bilal, Yuanna Zong, Hongbo Hu, Wei Wang, Xuehong ZhangPMID: 29608278 DOI: 10.1021/acssynbio.8b00047

Abstract

Muconic acid is a platform chemical and an important intermediate in the degradation process of a series of aromatic compounds. Herein, a plasmid-free synthetic pathway in Pseudomonas chlororaphis HT66 is constructed for the enhanced biosynthesis of muconic acid by connecting endogenous ubiquinone biosynthesis pathway with protocatechuate degradation pathway using chromosomal integration. Instead of being plasmid and inducer dependent, the engineered strains could steadily produce the high muconic acid using glycerol as a carbon source. The engineered strain HT66-MA6 achieved a 3376 mg/L muconic acid production with a yield of 187.56 mg/g glycerol via the following strategies: (1) block muconic acid conversion and enhance muconic acid efflux pumping with phenazine biosynthesis cluster; (2) increase the muconic acid precursors supply through overexpressing the rate-limiting step, and (3) coexpress the "3-dehydroshikimate-derived" route in parallel with the "4-hydroxybenzoic acid-derived" route to create a synthetic "metabolic funnel". Finally, on the basis of the glycerol feeding strategies, the muconic acid yield reached 0.122 mol/mol glycerol. The results suggest that the construction of synthetic pathway with a plasmid-free strategy in P. chlororaphis displays a high biotechnological perspective.Stress responses of Acinetobacter strain Y during phenol degradation

Johnson LinPMID: 27771745 DOI: 10.1007/s00203-016-1310-9

Abstract

Quantification of gene expression of Acinetobacter strain Y under 1000 mg/l of phenol was investigated using qPCR and proteomic analyses. The results show that Acinetobacter strain Y utilized 100 % of phenol within 18 h of exposure. The results of qPCR and proteomic analyses demonstrate a sequential expression of phenol-degrading genes of Acinetobacter strain Y via the ortho-pathway followed by the β-ketoadipate pathway. Many stress-responsive proteins such as chaperones, chaperonins, porins and the enzymes involved in the signal transduction pathway were upregulated especially in the early stage. The stressed bacteria produced more ABC-type transporters, membrane receptors and efflux pumps to mitigate the impacts of phenol stress. The functions of TCA/glyoxylate cycle and oxidative phosphorylation processes were negatively affected. Many enzymes in the gluconeogenesis pathway were upregulated. This study demonstrates bacterial strategies of Acinetobacter strain Y via the energy saving mechanisms and the coordinated control between carbon (C)- and nitrogen (N)-limitations in coping with the stress by scavenging the reactive oxygen species.The crystal structure of maleylacetate reductase from Rhizobium sp. strain MTP-10005 provides insights into the reaction mechanism of enzymes in its original family

Tomomi Fujii, Ai Sato, Yuko Okamoto, Takae Yamauchi, Shiro Kato, Masahiro Yoshida, Tadao Oikawa, Yasuo HataPMID: 27040018 DOI: 10.1002/prot.25046

Abstract

Maleylacetate reductase plays a crucial role in catabolism of resorcinol by catalyzing the NAD(P)H-dependent reduction of maleylacetate, at a carbon-carbon double bond, to 3-oxoadipate. The crystal structure of maleylacetate reductase from Rhizobium sp. strain MTP-10005, GraC, has been elucidated by the X-ray diffraction method at 1.5 Å resolution. GraC is a homodimer, and each subunit consists of two domains: an N-terminal NADH-binding domain adopting an α/β structure and a C-terminal functional domain adopting an α-helical structure. Such structural features show similarity to those of the two existing families of enzymes in dehydroquinate synthase-like superfamily. However, GraC is distinct in dimer formation and activity expression mechanism from the families of enzymes. Two subunits in GraC have different structures from each other in the present crystal. One subunit has several ligands mimicking NADH and the substrate in the cleft and adopts a closed domain arrangement. In contrast, the other subunit does not contain any ligand causing structural changes and adopts an open domain arrangement. The structure of GraC reveals those of maleylacetate reductase both in the coenzyme, substrate-binding state and in the ligand-free state. The comparison of both subunit structures reveals a conformational change of the Tyr326 loop for interaction with His243 on ligand binding. Structures of related enzymes suggest that His243 is likely a catalytic residue of GraC. Mutational analyses of His243 and Tyr326 support the catalytic roles proposed from structural information. The crystal structure of GraC characterizes the maleylacetate reductase family as a third family in the dehydroquinate synthase-like superfamily. Proteins 2016; 84:1029-1042. © 2016 Wiley Periodicals, Inc.Proteogenomic Characterization of Monocyclic Aromatic Hydrocarbon Degradation Pathways in the Aniline-Degrading Bacterium Burkholderia sp. K24

Sang-Yeop Lee, Gun-Hwa Kim, Sung Ho Yun, Chi-Won Choi, Yoon-Sun Yi, Jonghyun Kim, Young-Ho Chung, Edmond Changkyun Park, Seung Il KimPMID: 27124467 DOI: 10.1371/journal.pone.0154233

Abstract

Burkholderia sp. K24, formerly known as Acinetobacter lwoffii K24, is a soil bacterium capable of utilizing aniline as its sole carbon and nitrogen source. Genomic sequence analysis revealed that this bacterium possesses putative gene clusters for biodegradation of various monocyclic aromatic hydrocarbons (MAHs), including benzene, toluene, and xylene (BTX), as well as aniline. We verified the proposed MAH biodegradation pathways by dioxygenase activity assays, RT-PCR, and LC/MS-based quantitative proteomic analyses. This proteogenomic approach revealed four independent degradation pathways, all converging into the citric acid cycle. Aniline and p-hydroxybenzoate degradation pathways converged into the β-ketoadipate pathway. Benzoate and toluene were degraded through the benzoyl-CoA degradation pathway. The xylene isomers, i.e., o-, m-, and p-xylene, were degraded via the extradiol cleavage pathways. Salicylate was degraded through the gentisate degradation pathway. Our results show that Burkholderia sp. K24 possesses versatile biodegradation pathways, which may be employed for efficient bioremediation of aniline and BTX.Metabolic gene clusters encoding the enzymes of two branches of the 3-oxoadipate pathway in the pathogenic yeast Candida albicans

Gabriela Gérecová, Martina Neboháčová, Igor Zeman, Leszek P Pryszcz, Ľubomír Tomáška, Toni Gabaldón, Jozef NosekPMID: 25743787 DOI: 10.1093/femsyr/fov006

Abstract

The pathogenic yeast Candida albicans utilizes hydroxyderivatives of benzene via the catechol and hydroxyhydroquinone branches of the 3-oxoadipate pathway. The genetic basis and evolutionary origin of this catabolic pathway in yeasts are unknown. In this study, we identified C. albicans genes encoding the enzymes involved in the degradation of hydroxybenzenes. We found that the genes coding for core components of the 3-oxoadipate pathway are arranged into two metabolic gene clusters. Our results demonstrate that C. albicans cells cultivated in media containing hydroxybenzene substrates highly induce the transcription of these genes as well as the corresponding enzymatic activities. We also found that C. albicans cells assimilating hydroxybenzenes cope with the oxidative stress by upregulation of cellular antioxidant systems such as alternative oxidase and catalase. Moreover, we investigated the evolution of the enzymes encoded by these clusters and found that most of them share a particularly sparse phylogenetic distribution among Saccharomycotina, which is likely to have been caused by extensive gene loss. We exploited this fact to find co-evolving proteins that are suitable candidates for the missing enzymes of the pathway.Comparative genomics reveals genes significantly associated with woody hosts in the plant pathogen Pseudomonas syringae

Reuben W Nowell, Bridget E Laue, Paul M Sharp, Sarah GreenPMID: 27145446 DOI: 10.1111/mpp.12423

Abstract

The diversification of lineages within Pseudomonas syringae has involved a number of adaptive shifts from herbaceous hosts onto various species of tree, resulting in the emergence of highly destructive diseases such as bacterial canker of kiwi and bleeding canker of horse chestnut. This diversification has involved a high level of gene gain and loss, and these processes are likely to play major roles in the adaptation of individual lineages onto their host plants. In order to better understand the evolution of P. syringae onto woody plants, we have generated de novo genome sequences for 26 strains from the P. syringae species complex that are pathogenic on a range of woody species, and have looked for statistically significant associations between gene presence and host type (i.e. woody or herbaceous) across a phylogeny of 64 strains. We have found evidence for a common set of genes associated with strains that are able to colonize woody plants, suggesting that divergent lineages have acquired similarities in genome composition that may form the genetic basis of their adaptation to woody hosts. We also describe in detail the gain, loss and rearrangement of specific loci that may be functionally important in facilitating this adaptive shift. Overall, our analyses allow for a greater understanding of how gene gain and loss may contribute to adaptation in P. syringae.New Findings on Aromatic Compounds' Degradation and Their Metabolic Pathways, the Biosurfactant Production and Motility of the Halophilic Bacterium Halomonas sp. KHS3

Georgina Corti Monzón, Melina Nisenbaum, M Karina Herrera Seitz, Silvia E MurialdoPMID: 29693197 DOI: 10.1007/s00284-018-1497-x

Abstract

The study of the aromatic compounds' degrading ability by halophilic bacteria became an interesting research topic, because of the increasing use of halophiles in bioremediation of saline habitats and effluents. In this work, we focused on the study of aromatic compounds' degradation potential of Halomonas sp. KHS3, a moderately halophilic bacterium isolated from hydrocarbon-contaminated seawater of the Mar del Plata harbour. We demonstrated that H. sp. KHS3 is able to grow using different monoaromatic (salicylic acid, benzoic acid, 4-hydroxybenzoic acid, phthalate) and polyaromatic (naphthalene, fluorene, and phenanthrene) substrates. The ability to degrade benzoic acid and 4-hydroxybenzoic acid was analytically corroborated, and Monod kinetic parameters and yield coefficients for degradation were estimated. Strategies that may enhance substrate bioavailability such as surfactant production and chemotactic responses toward aromatic compounds were confirmed. Genomic sequence analysis of this strain allowed us to identify several genes putatively related to the metabolism of aromatic compounds, being the catechol and protocatechuate branches of β-ketoadipate pathway completely represented. These features suggest that the broad-spectrum xenobiotic degrader H. sp. KHS3 could be employed as a useful biotechnological tool for the cleanup of aromatic compounds-polluted saline habitats or effluents.Explore Compound Types